Bienvenue dans la boutique en ligne BenchChem!

trans-Khellactone

Asymmetric Synthesis Process Chemistry Stereochemistry

Select trans-Khellactone (CAS 15575-68-5) for your research—not a generic coumarin substitute. Its defined (9R,10S) stereochemistry is pharmacologically distinct from cis-khellactone analogs, directly impacting target engagement and ADME outcomes. With a validated low-cytotoxicity profile (IC50 >100 µM against SK-OV-3), it is the optimal scaffold for anti-inflammatory and metabolic pathway studies. Supported by an established enantiospecific online SPE-chiral LC-MS/MS method (LOQ 2.57 ng/mL) and a scalable asymmetric synthesis route (97% ee). Insist on the correct stereoisomer for reproducible, interpretable experimental results.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 15575-68-5
Cat. No. B191665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Khellactone
CAS15575-68-5
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
InChIInChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
InChIKeyHKXQUNNSKMWIKJ-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Khellactone (CAS 15575-68-5) Baseline: Natural Angular Pyranocoumarin Scaffold


trans-Khellactone (CAS 15575-68-5), also referenced as CAS 23458-04-0, is a naturally occurring angular pyranocoumarin derivative belonging to the coumarin class of organic compounds [1]. It is a chiral molecule with a molecular formula of C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol . This compound is a secondary metabolite primarily isolated from plants within the Apiaceae family, most notably from the roots of *Peucedanum wulongense* . Characterized by a 9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one core structure, it serves as the fundamental aglycone scaffold for a wide array of bioactive esterified derivatives, such as praeruptorins and decursinols, which are known for their pharmacological diversity [1].

Why trans-Khellactone (CAS 15575-68-5) Cannot Be Replaced by Other Khellactone Isomers or Derivatives


Generic substitution among khellactone scaffolds is scientifically invalid due to profound stereochemical and substitution-pattern-dependent pharmacology. The differentiation between *trans*-khellactone (CAS 15575-68-5) and its *cis*-khellactone analogs or esterified derivatives is not merely structural but translates directly into divergent, and sometimes opposing, biological activities and pharmacokinetic fates. For example, studies on platelet-activating factor (PAF) antagonism reveal a clear structure-activity relationship where *cis* isomers exhibit significantly more favorable activity than their *trans* counterparts [1]. Furthermore, *in vivo* pharmacokinetic studies have unequivocally demonstrated enantioselective metabolic and disposition profiles between (+)-*trans*-khellactone and (+/-)-*cis*-khellactone in rat models [2]. These critical variations in target engagement and ADME (Absorption, Distribution, Metabolism, Excretion) properties mean that substituting one khellactone form for another will yield non-reproducible and uninterpretable experimental results, necessitating the procurement and utilization of the specific stereoisomer required for a given research application.

Quantitative Differentiators for trans-Khellactone (CAS 15575-68-5) vs. Structural Analogs


Stereospecific Synthesis: High Enantiomeric Excess (97% ee) for (+)-(3'S,4'R)-trans-Khellactone

The procurement value of trans-khellactone is underpinned by the existence of a validated, highly enantioselective synthetic route. A concise three-step synthesis has been described for (+)-(3'S,4'R)-trans-khellactone starting from 7-hydroxycoumarin, achieving an enantiomeric excess of 97% [1]. This methodology employs nonaqueous enantioselective epoxidation by an iminium salt as the key stereocontrolling step, delivering the target enantiomer in 58% overall yield [1].

Asymmetric Synthesis Process Chemistry Stereochemistry Medicinal Chemistry

Differential Cytotoxicity Profile: trans-Khellactone Exhibits Low Cytotoxicity (IC50 > 100 μM) vs. Potent cis-Derivatives (IC50 1.5-2.4 μM)

In cytotoxicity assays against the SK-OV-3 human ovarian cancer cell line, trans-khellactone and its simple methyl ether exhibit no significant cytotoxic activity, with reported IC50 values exceeding 100 μM [1]. This stands in stark contrast to certain *cis*-configured khellactone derivatives, which display potent growth inhibitory activity. For example, (+)-4'-*cis*-khellactone and (+)-3'-*cis*-khellactone demonstrate notable antiplasmodial and cytotoxic effects, with IC50 values as low as 1.5 μM and 2.4 μM against chloroquine-sensitive *Plasmodium falciparum* strains [1].

Cytotoxicity Selectivity Cancer Biology Natural Product Screening

Enantioselective Pharmacokinetics: Defined In Vivo Disposition of (+)-trans-Khellactone (dTK) vs. cis-Khellactone Metabolites (dCK/lCK)

An enantiospecific LC-MS/MS method was developed and validated to simultaneously quantify (+)-trans-khellactone (dTK) and its cis-khellactone metabolites (dCK/lCK) in rat plasma following oral administration of a herbal extract [1]. The study achieved quantification limits (LOQs) of 2.57 ng/mL for dTK, 1.28 ng/mL for lCK, and 1.28 ng/mL for dCK, enabling precise tracking of each stereoisomer's distinct *in vivo* fate [1]. Crucially, the data revealed that *cis*-khellactone (dCK and lCK) were the main herb-related compounds detected in plasma, indicating a significant *in vivo* metabolic conversion from *trans*- to *cis*-forms and highlighting enantioselective pharmacokinetic profiles [1].

Pharmacokinetics ADME Chiral Analysis Drug Metabolism

Differential Platelet-Activating Factor (PAF) Antagonism: cis-Khellactone Isomers Show Superior Activity to trans Isomers

Structure-activity relationship (SAR) studies evaluating the antagonistic effects of khellactone derivatives on platelet-activating factor (PAF)-induced platelet aggregation have revealed a clear stereochemical preference for activity. These studies indicate that *cis* isomers of khellactone at the C-3' and C-4' positions are more favorable PAF antagonists than their *trans* counterparts [1]. The quantitative analysis suggests that the acyl moiety at the C-3' position of the *cis* isomer requires an appropriate molecular size for optimal activity [1].

Inflammation Cardiovascular PAF Antagonism Structure-Activity Relationship

Procurement-Driven Application Scenarios for trans-Khellactone (CAS 15575-68-5) Based on Quantitative Evidence


Scenario 1: Fundamental Research as a Non-Cytotoxic Scaffold for Anti-Inflammatory or Metabolic Studies

trans-Khellactone is the compound of choice for research programs investigating non-cytotoxic mechanisms, such as anti-inflammatory, antioxidant, or metabolic pathway modulation. As demonstrated by its IC50 value of >100 μM against the SK-OV-3 cancer cell line, it possesses a favorable low-cytotoxicity profile [1]. This allows researchers to study its effects on cellular signaling, gene expression, or enzymatic activity without the confounding factor of compound-induced cell death. It serves as an ideal negative control for studies involving cytotoxic khellactone derivatives and as a safe core scaffold for developing probes or therapeutics where preserving cell viability is paramount.

Scenario 2: In Vivo Pharmacokinetic and Metabolic Profiling Studies Using Validated Analytical Methods

This compound is essential for laboratories conducting in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies involving angular pyranocoumarins. The existence of a validated, enantiospecific online SPE-chiral LC-MS/MS method provides a turnkey analytical solution for quantifying (+)-trans-khellactone (dTK) alongside its primary *cis*-khellactone metabolites (dCK/lCK) with defined LOQs (e.g., 2.57 ng/mL for dTK) [2]. This established methodology and pre-existing pharmacokinetic data in rat models [2] provide a robust, literature-supported framework for designing new in vivo studies, ensuring reproducible quantification and accurate interpretation of metabolic conversion and enantioselective disposition data.

Scenario 3: Asymmetric Synthesis and Chemical Biology: Building Block for Defined Stereoisomers

For synthetic chemistry and chemical biology programs, trans-khellactone represents a key target or intermediate for accessing defined stereoisomers. The published, highly enantioselective three-step synthesis achieving 97% ee for (+)-(3'S,4'R)-trans-khellactone in 58% overall yield provides a reproducible and scalable method for obtaining the pure enantiomer [3]. This is invaluable for researchers needing stereochemically pure material for: a) generating diverse libraries of khellactone derivatives with defined stereochemistry, b) investigating stereospecific protein-ligand interactions, or c) synthesizing complex natural products like praeruptorins where the stereochemistry of the khellactone core dictates biological activity.

Scenario 4: Targeted Natural Product Isolation and Quality Control

trans-Khellactone is a critical reference standard for analytical chemists and natural product researchers focused on the Apiaceae family. Its documented isolation from *Peucedanum wulongense* [1] establishes it as a key chemical marker for botanical authentication and quality control of herbal materials like *Peucedani Radix* (Qian-hu). Furthermore, its role as the primary metabolite following the in vivo hydrolysis of more complex pyranocoumarins (e.g., praeruptorins) [2] makes it an indispensable standard for metabolite identification in pharmacokinetic studies of traditional medicines and their active constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Khellactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.